2-chloro-N-(3-cyanothiophen-2-yl)propanamide
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Overview
Description
2-chloro-N-(3-cyanothiophen-2-yl)propanamide is an organic compound with the molecular formula C8H7ClN2OS and a molecular weight of 214.68 g/mol It is a member of the thiophene family, which is known for its aromatic sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyanothiophen-2-yl)propanamide typically involves the reaction of 3-cyanothiophene-2-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyanothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, typically at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Formation of N-substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-(3-cyanothiophen-2-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyanothiophen-2-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
2-chloro-N-(3-cyanothiophen-2-yl)propanamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-chloro-N-(2-thienyl)acetamide:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5(9)7(12)11-8-6(4-10)2-3-13-8/h2-3,5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLPGROPGQEDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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